N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide
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Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide, also known as THF-Pyrazole, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mechanism of Action
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide works by inhibiting the activity of specific enzymes involved in cell proliferation. Specifically, this compound targets the enzyme cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of transcription. By inhibiting CDK9, this compound can prevent the transcription of genes involved in cell proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which can be useful in the prevention of oxidative stress-related diseases. Additionally, this compound has been shown to have neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is its specificity in targeting CDK9, which can lead to fewer side effects compared to other cancer treatments. Additionally, this compound has been shown to be effective in inhibiting the growth of multiple types of cancer cells. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide. One area of research is the development of more effective methods for administering this compound in vivo, such as the use of nanoparticles or liposomes. Additionally, further research is needed to understand the long-term effects of this compound on the body, as well as its potential interactions with other drugs. Finally, research is needed to explore the potential applications of this compound in other areas of biomedical research, such as the treatment of neurodegenerative diseases.
Synthesis Methods
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can be synthesized using a three-step process. The first step involves the synthesis of 3-hydroxytetrahydrofuran, which is then converted into 3-bromo-tetrahydrofuran. In the second step, 3-bromo-tetrahydrofuran is reacted with 4-amino-1H-pyrazole in the presence of a palladium catalyst to produce this compound. The final step involves purification of the compound using column chromatography.
Scientific Research Applications
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has shown potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-12(9-1-3-17-7-9)14-10-5-13-15(6-10)11-2-4-18-8-11/h5-6,9,11H,1-4,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXKDQPLFTZJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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